sodium;3-hydroxybenzoate
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Overview
Description
4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene . This compound consists of a benzene ring attached to a boron-containing heterocycle, which contains two oxygen atoms and four methyl groups. It is commonly used in organic synthesis as a building block for the construction of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene typically involves the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Types of Reactions:
Substitution Reactions: This compound can undergo substitution reactions where the boron atom is replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boron-containing heterocycle can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides and nucleophiles are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products:
Substitution Reactions: Various substituted benzene derivatives.
Coupling Reactions: Biaryl compounds.
Oxidation and Reduction: Boronic acids and alcohols.
Chemistry:
- Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
- Employed in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine:
- Investigated for its potential use in drug delivery systems due to its stability and reactivity.
- Studied for its role in the synthesis of biologically active compounds .
Industry:
- Utilized in the production of advanced materials and polymers.
- Applied in the development of new catalysts and chemical processes .
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene involves its ability to form stable complexes with various substrates. The boron atom in the heterocycle acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions, including coupling and substitution reactions .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the pinacol ester group.
Pinacolborane: Contains the pinacol ester group but lacks the benzene ring.
Boronic Acids: A broad class of compounds with similar reactivity but different substituents.
Uniqueness:
- The presence of both the benzene ring and the pinacol ester group imparts unique reactivity and stability to 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene.
- Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis .
This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
sodium;3-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLYOWSQVRAOBL-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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